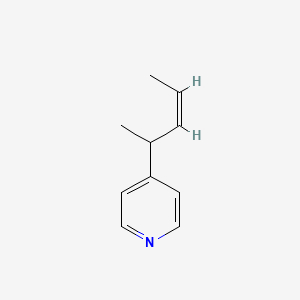
4-((3z)-3-penten-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3Z)-3-Penten-2-yl)pyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a 3-penten-2-yl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3Z)-3-penten-2-yl)pyridine typically involves the reaction of pyridine with a suitable alkylating agent. One common method is the alkylation of pyridine with 3-penten-2-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
4-((3Z)-3-Penten-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the alkyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles such as amines or thiols can participate in nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives.
科学研究应用
4-((3Z)-3-Penten-2-yl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-((3Z)-3-penten-2-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can trigger downstream signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
Pyridine: The parent compound, pyridine, is a simple heterocyclic aromatic compound.
3-Penten-2-ylpyridine: A similar compound with a different substitution pattern on the pyridine ring.
Piperidine: The fully reduced form of pyridine, which lacks aromaticity.
Uniqueness
4-((3Z)-3-Penten-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-penten-2-yl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
100190-72-5 |
|---|---|
分子式 |
C10H13N |
分子量 |
147.21692 |
同义词 |
Pyridine, 4-(1-methyl-2-butenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


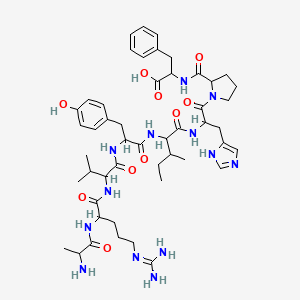

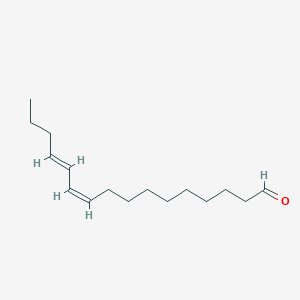
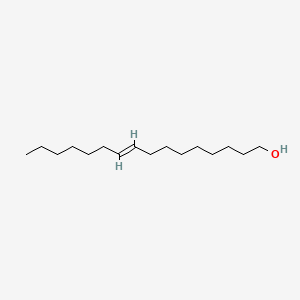
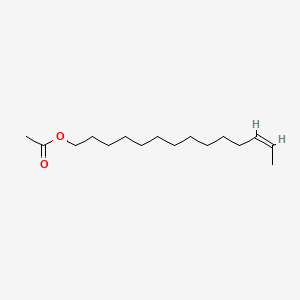
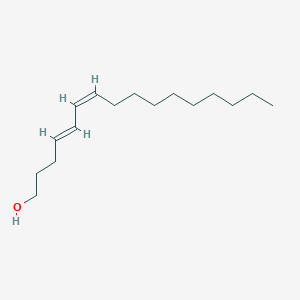
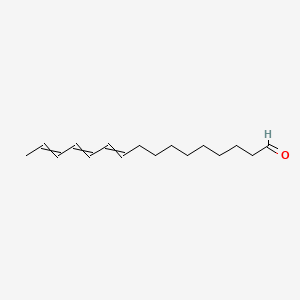

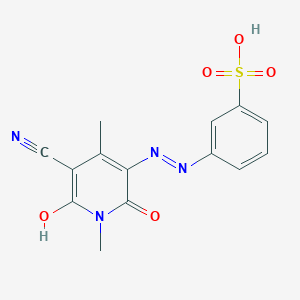

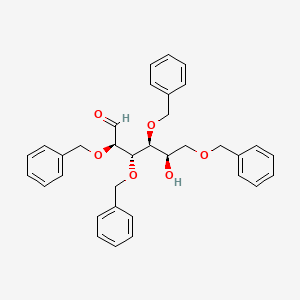
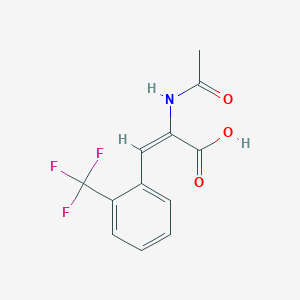
![5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1139652.png)
